molecular formula C18H23FN4O B2378345 4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1797396-50-9

4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2378345
CAS RN: 1797396-50-9
M. Wt: 330.407
InChI Key: UXDHJTYQIKSFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H23FN4O and its molecular weight is 330.407. The purity is usually 95%.
BenchChem offers high-quality 4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antagonist Activity

  • 5-HT2 Antagonist Activity : Compounds containing a 4-fluorobenzyl piperidine group, including similar structures to 4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one, have been shown to exhibit potent 5-HT2 antagonist activity. These compounds have greater activity than some established drugs like ritanserin, and they do not exhibit alpha 1 antagonist activity in vivo (Watanabe et al., 1992).

Inotropic Evaluation

  • Positive Inotropic Activity : Derivatives of 1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl piperidine-4-carboxamides, structurally related to 4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one, have shown significant positive inotropic activity. This means they can enhance the force of muscle contractions in the heart, compared to the standard drug milrinone (Liu et al., 2009).

Antibacterial Agents

  • Antibacterial Activity : Similar compounds, specifically 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidines, have been used to develop new fluoroquinolones with considerable antibacterial activity against both quinolone-susceptible and multidrug-resistant strains, particularly effective against Staphylococcus aureus and Staphylococcus epidermidis (Huang et al., 2010).

Enzyme Inhibition

  • Ketol-Acid Reductoisomerase Inhibition : A study demonstrated that compounds like 4-cyclopropyl-3-((4-fluorobenzyl)thio)-5-methyl-4H-1,2,4-triazole showed excellent inhibitory activity against ketol-acid reductoisomerase (KARI), an enzyme important in plant growth, which could have implications in herbicidal activity (Liu et al., 2012).

EGFR Inhibitors

  • EGFR Inhibition for Anti-Cancer Properties : Benzimidazole derivatives bearing 1,2,4-triazole showed potential as inhibitors of Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. Molecular docking studies indicated strong binding affinity and potential anti-cancer activity (Karayel, 2021).

Antifungal Activity

  • Antifungal Applications : Synthesized derivatives such as 5-(4-cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole exhibited good antifungal activity, showing the potential for use in antifungal agents (Zhai et al., 2016).

Lipase and α-Glucosidase Inhibition

  • Enzyme Inhibition in Diabetes : Derivatives of 4H-1,2,4-triazol-4-yl showed significant inhibition of lipase and α-glucosidase, enzymes relevant in the treatment of diabetes and obesity (Bekircan et al., 2015).

properties

IUPAC Name

4-cyclopropyl-5-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O/c1-21-18(24)23(16-6-7-16)17(20-21)14-8-10-22(11-9-14)12-13-2-4-15(19)5-3-13/h2-5,14,16H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDHJTYQIKSFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=C(C=C3)F)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.